1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3,5-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3,5-difluorophenyl)urea, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple protein kinases involved in tumor growth and angiogenesis. It was initially developed as an anti-cancer drug and has shown promising results in clinical trials for various types of cancer.
Scientific Research Applications
Electrophilic Substitution in Synthesis
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3,5-difluorophenyl)urea is used in the synthesis of various compounds through electrophilic substitution processes. These syntheses involve reactions under microwave and ultrasound methodologies, highlighting efficient conversions and high yields (Lahsasni, 2013).
Reactions with Dimethyl Sulfoxide
This compound participates in chemical reactions with dimethyl sulfoxide, leading to the formation of N,N′-bis(2,6-dimethylpyrimidin-4-yl) ureas. This process is presumed to involve a four-centre mechanism, showcasing its reactivity and utility in chemical synthesis (Zeuner & Niclas, 1989).
Photophysical Properties and pH-Sensing Application
Pyrimidine-phthalimide derivatives, including those with 1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3,5-difluorophenyl)urea, show promise in photophysical applications. They exhibit solid-state fluorescence emission and positive solvatochromism, useful in developing colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).
Precursors in Pyrimidine Synthesis
This compound serves as a precursor in the synthesis of various pyrimidine derivatives, demonstrating its versatility in organic synthesis (Sokolenko et al., 2017).
pH Sensor Development
Its use in the synthesis of mono-(p-dimethylamino)styryl-containing BOPHY dye for pH sensors is notable. This application leverages the compound's ability to dramatically change fluorescence intensity upon protonation, making it a valuable tool in pH probe development (Jiang et al., 2015).
Si-Containing Cyclic Ureas Synthesis
It is instrumental in synthesizing silicon-containing cyclic ureas, adding to the diversity of its applications in chemical synthesis (Pestunovich & Lazareva, 2007).
Conformational and Tautomeric Control
The compound plays a role in controlling conformational equilibrium and tautomerism in urea and pyrimidine moieties. This control is crucial for molecular sensing, demonstrating its potential in advanced materials science (Kwiatkowski et al., 2019).
properties
IUPAC Name |
1-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(3,5-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6O/c1-22(2)13-12(8-18-14(21-13)23(3)4)20-15(24)19-11-6-9(16)5-10(17)7-11/h5-8H,1-4H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYSDYWZXKMMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=CC(=C2)F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(3,5-difluorophenyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.